

Pharmacological Profile of (R)-Vanzacaftor: A Technical Guide

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Compound of Interest

Compound Name: (R)-Vanzacaftor

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Introduction

Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a component of the triple-combination therapy ALYFTREK®, used in conjunction with tezacaftor and deutivacaftor, for the treatment of cystic fibrosis in patients with at least one F508del mutation or other responsive mutations.[1] [2] Vanzacaftor exists as two enantiomers, (S)-Vanzacaftor (S-VX-121) and **(R)-Vanzacaftor** (R-VX-121). While the clinically utilized form is the S-enantiomer, which acts as a CFTR corrector, the R-enantiomer exhibits a distinct and interesting pharmacological profile centered on the potentiation of the large-conductance calcium-activated potassium (BKCa) channel.[1] [3] This technical guide provides an in-depth overview of the pharmacological properties of **(R)-Vanzacaftor**, with comparative data for (S)-Vanzacaftor where available.

Mechanism of Action

The two enantiomers of Vanzacaftor possess fundamentally different primary mechanisms of action.

(S)-Vanzacaftor: The CFTR Corrector

(S)-Vanzacaftor functions as a CFTR corrector, addressing the underlying protein folding and trafficking defect caused by mutations like F508del.[4] It binds to the misfolded CFTR protein,

facilitating its proper conformation and enabling its transit from the endoplasmic reticulum to the cell surface. This action is additive to that of tezacaftor, another CFTR corrector that binds to a different site on the CFTR protein. The increased quantity of functional CFTR protein at the cell surface is then acted upon by a CFTR potentiator, such as deutivacaftor, which increases the channel's open probability.

(R)-Vanzacaftor: The BKCa Channel Potentiator

In contrast, **(R)-Vanzacaftor** does not correct or potentiate CFTR function. Instead, it has been identified as a potent potentiator of BKCa channels. These channels are crucial in various physiological processes, including the regulation of airway surface liquid volume. By activating BKCa channels, **(R)-Vanzacaftor** can increase potassium secretion, which in turn can enhance the electrochemical driving force for chloride efflux through other channels, a mechanism that could be beneficial in cystic fibrosis. Interestingly, **(R)-Vanzacaftor** can compete with (S)-Vanzacaftor and inhibit its CFTR correction effects, suggesting it may associate with the CFTR protein without promoting its correction.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the enantiomers of Vanzacaftor.

Table 1: In Vitro Potency

Compound	Target	Assay Type	Result	Reference
(R)-Vanzacaftor	BKCa Channel	Electrophysiology (Xenopus oocytes)	455-fold increase in BK activity at 5 μ M	
(S)-Vanzacaftor	BKCa Channel	Electrophysiology (Xenopus oocytes)	>1,000-fold increase in BK activity	
(S)-Vanzacaftor	F508del-CFTR	Ussing Chamber (HBE cells)	EC50 for K ⁺ current stimulation: 4.4 μ M	

HBE: Human Bronchial Epithelial

Table 2: Pharmacokinetic Parameters of Vanzacaftor (enantiomer not specified in all sources)

Parameter	Value	Species/Conditions	Reference
Tmax	~7.8 hours	Human	
Effective Half-life	~92.8 hours	Human	
Protein Binding	>99%	Human Plasma	
Metabolism	Primarily CYP3A4 and CYP3A5	Human	

Note: Specific pharmacokinetic parameters for the individual (R) and (S) enantiomers are not readily available in the public domain. The data presented is for Vanzacaftor as part of the triple combination therapy.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **(R)-Vanzacaftor** are outlined below.

Ussing Chamber Electrophysiology for CFTR and BKCa Channel Activity

This technique is considered the gold standard for measuring ion transport across epithelial tissues.

- **Cell Culture:** Human bronchial epithelial (HBE) cells from patients with CF (homozygous for F508del) are cultured on permeable supports until a confluent and polarized monolayer is formed.
- **Chamber Setup:** The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O₂ / 5% CO₂.

- Measurement of CFTR Activity ((S)-Vanzacaftor):
 - The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (I_{sc}), representing net ion transport, is measured.
 - To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride added to the apical chamber.
 - (S)-Vanzacaftor (in combination with a potentiator like forskolin) is added to assess the increase in I_{sc} , indicating CFTR correction and subsequent channel activity.
- Measurement of BKCa Activity ((R)- and (S)-Vanzacaftor):
 - A basolateral-to-apical potassium gradient is established.
 - The basolateral membrane is permeabilized using an agent like nystatin to allow direct access to basolateral channels.
 - The test compound ((R)- or (S)-Vanzacaftor) is added, and the increase in potassium current is measured.
 - Specificity is confirmed by the addition of a BKCa channel blocker, such as paxilline, which should inhibit the induced current.

Patch-Clamp Electrophysiology for Single-Channel BKCa Activity

This technique allows for the direct measurement of ion flow through individual BKCa channels.

- Cell Preparation: HEK293 cells heterologously expressing the α -subunit of the BKCa channel are used.
- Pipette and Solutions: Borosilicate glass micropipettes are filled with an appropriate intracellular solution. The extracellular solution is placed in the bath.
- Recording:

- A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.
- The patch of membrane under the pipette can be excised to create an "inside-out" patch, allowing for the direct application of test compounds to the intracellular face of the channel.
- The membrane potential is clamped at a specific voltage, and the current flowing through single BKCa channels is recorded in the presence and absence of **(R)-Vanzacaftor**.
- Channel open probability (Po) and conductance are calculated to quantify the effect of the compound.

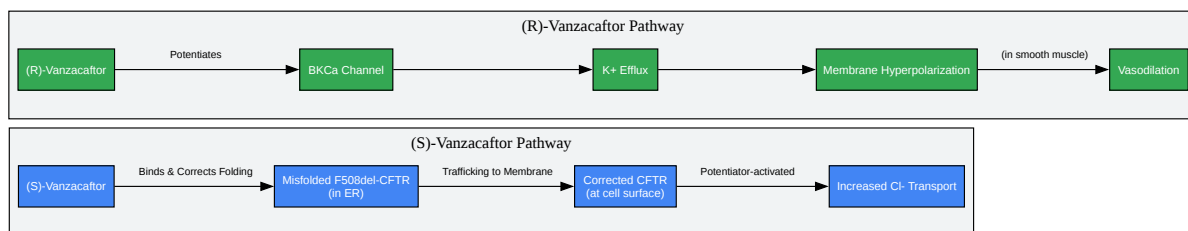
Wire Myography for Vasodilation Assessment

This ex vivo technique is used to measure the effect of compounds on vascular tone.

- Tissue Preparation: Small arteries (e.g., mouse mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.
- Experimental Setup: The chamber is filled with a physiological salt solution, maintained at 37°C, and gassed. One wire is connected to a force transducer to measure isometric tension, and the other is attached to a micrometer to control the stretch of the vessel.
- Procedure:
 - The artery is pre-constricted with an agent like phenylephrine to induce a stable tone.
 - **(R)-Vanzacaftor** is added in a cumulative concentration-response manner, and the resulting relaxation (decrease in tension) is recorded.
 - To confirm the mechanism, the experiment can be repeated in the presence of a BKCa channel blocker (e.g., paxilline) to observe if the vasodilation is attenuated.

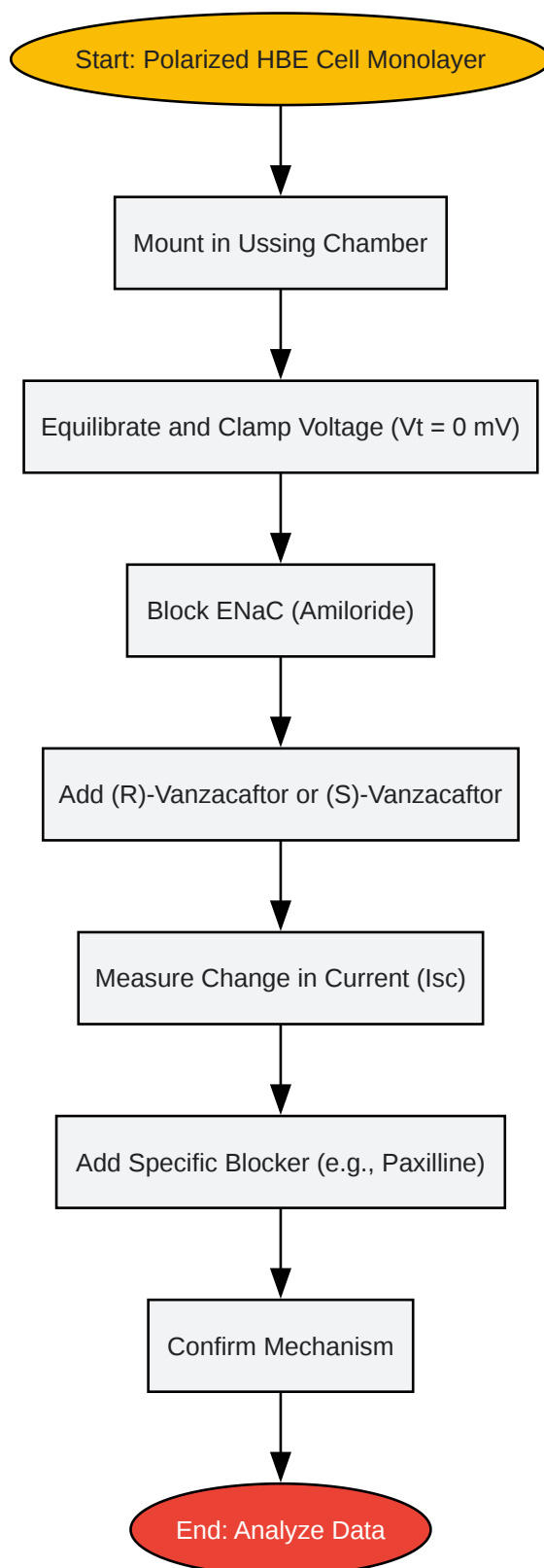
Visualizations

Signaling Pathways and Experimental Workflows



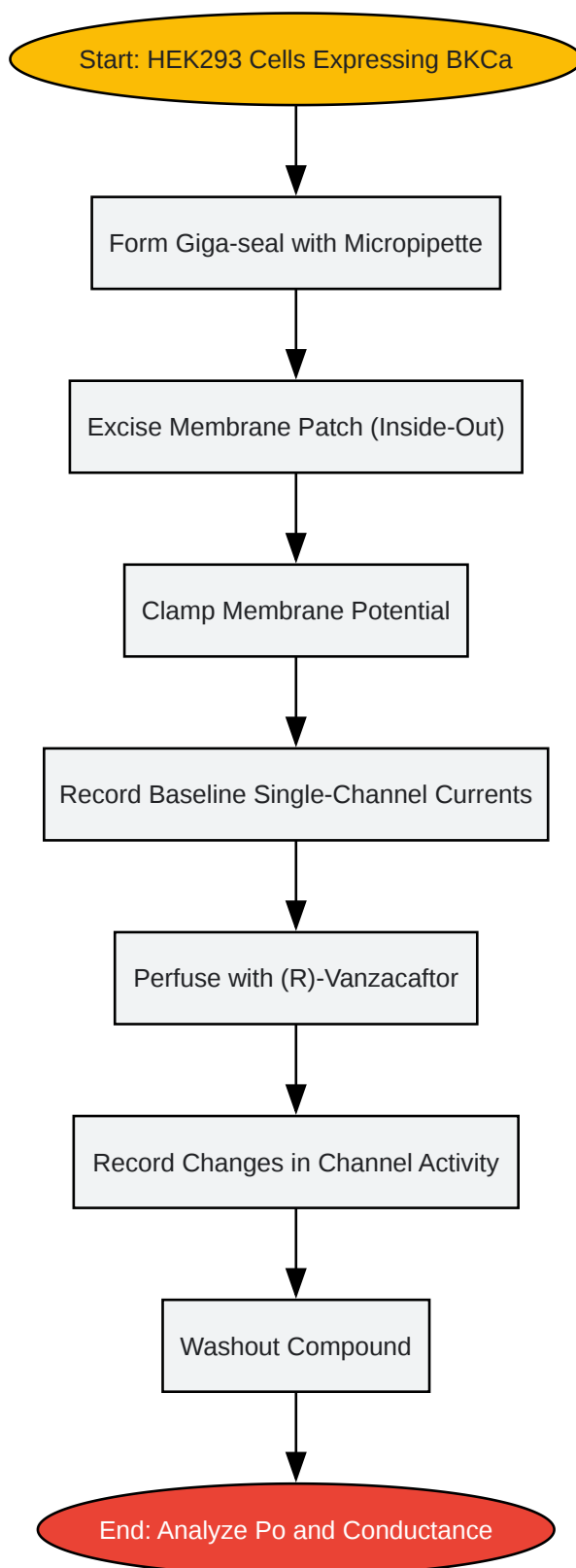
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Caption: Distinct mechanisms of action for (S)- and **(R)-Vanzacaftor**.



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Caption: Ussing chamber experimental workflow.



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Caption: Patch-clamp experimental workflow for BKCa channels.

Conclusion

(R)-Vanzacaftor displays a unique pharmacological profile, distinct from its clinically developed S-enantiomer. While (S)-Vanzacaftor acts as a CFTR corrector, **(R)-Vanzacaftor** is a potent potentiator of BKCa channels with no demonstrable CFTR correction or potentiation activity. This off-target effect, also observed with the S-enantiomer, highlights the complex pharmacology of this new class of molecules. The potentiation of BKCa by **(R)-Vanzacaftor** could have therapeutic implications in conditions where enhancing potassium channel activity is beneficial. Further research into the selectivity, enantiomer-specific pharmacokinetics, and full physiological consequences of BKCa potentiation by the Vanzacaftor enantiomers is warranted to fully understand their pharmacological profiles and potential clinical applications.

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